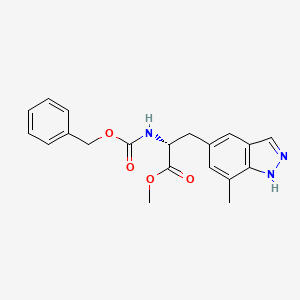
(4S)-4-Mercapto-L-proline chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4S)-4-Mercapto-L-proline chloride is a chemical compound with the molecular formula C5H9NO2S It is a derivative of L-proline, an amino acid, and contains a mercapto group (-SH) attached to the fourth carbon in the proline ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (4S)-4-Mercapto-L-proline chloride typically involves the introduction of a mercapto group into the proline structure. One common method is the thiolation of L-proline using thiolating agents such as thiourea or hydrogen sulfide under acidic conditions. The reaction is usually carried out in a solvent like methanol or ethanol, and the product is purified through crystallization or chromatography.
Industrial Production Methods
In industrial settings, the production of this compound may involve more scalable processes, such as continuous flow synthesis. This method allows for the efficient and consistent production of the compound by maintaining optimal reaction conditions and minimizing the formation of by-products. The use of automated systems and advanced purification techniques ensures high purity and yield.
Análisis De Reacciones Químicas
Types of Reactions
(4S)-4-Mercapto-L-proline chloride undergoes various chemical reactions, including:
Oxidation: The mercapto group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form thiols or other reduced sulfur species.
Substitution: The chloride ion can be substituted with other nucleophiles, such as hydroxide or amine groups.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or iodine in the presence of a base can be used for oxidation reactions.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or ammonia under mild conditions.
Major Products Formed
Oxidation: Disulfides, sulfonic acids
Reduction: Thiols, reduced sulfur species
Substitution: Hydroxylated or aminated derivatives
Aplicaciones Científicas De Investigación
(4S)-4-Mercapto-L-proline chloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential role in enzyme inhibition and as a probe for studying protein structure and function.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of (4S)-4-Mercapto-L-proline chloride involves its interaction with biological molecules through its mercapto group. This group can form covalent bonds with thiol groups in proteins, leading to the inhibition of enzyme activity or alteration of protein function. The compound can also participate in redox reactions, affecting cellular redox balance and signaling pathways.
Comparación Con Compuestos Similares
Similar Compounds
L-Proline: The parent amino acid, lacking the mercapto group.
4-Hydroxy-L-proline: A hydroxylated derivative of L-proline.
4-Amino-L-proline: An aminated derivative of L-proline.
Uniqueness
(4S)-4-Mercapto-L-proline chloride is unique due to the presence of the mercapto group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable tool in research and potential therapeutic applications, distinguishing it from other proline derivatives.
Propiedades
Fórmula molecular |
C5H8ClNOS |
|---|---|
Peso molecular |
165.64 g/mol |
Nombre IUPAC |
(2S,4S)-4-sulfanylpyrrolidine-2-carbonyl chloride |
InChI |
InChI=1S/C5H8ClNOS/c6-5(8)4-1-3(9)2-7-4/h3-4,7,9H,1-2H2/t3-,4-/m0/s1 |
Clave InChI |
STBLEHLOOWKTSU-IMJSIDKUSA-N |
SMILES isomérico |
C1[C@@H](CN[C@@H]1C(=O)Cl)S |
SMILES canónico |
C1C(CNC1C(=O)Cl)S |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


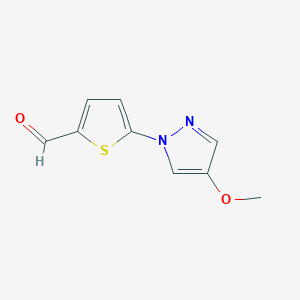

![Tert-butyl 5-bromospiro[indoline-3,3'-piperidine]-1'-carboxylate](/img/structure/B13088989.png)

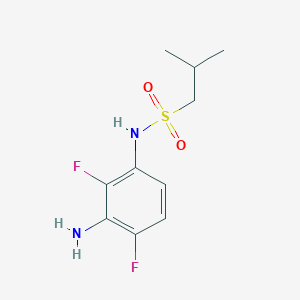
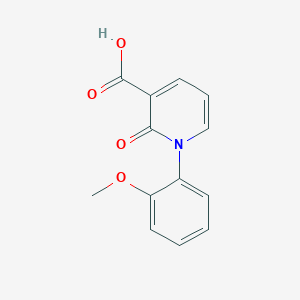
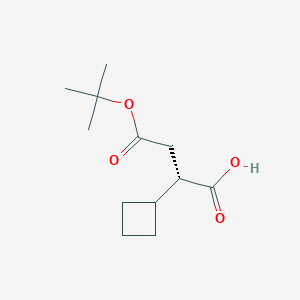
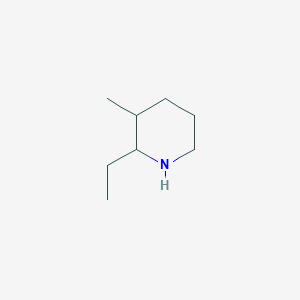

![4-[3-(4-Fluorophenyl)propanoyl]thiobenzaldehyde](/img/structure/B13089030.png)
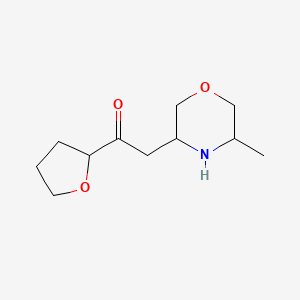
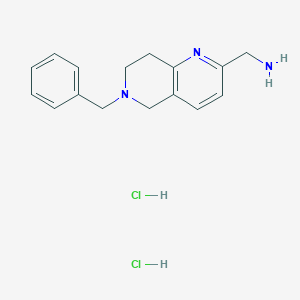
![2-(4,5,6,7-Tetrahydrobenzo[B]thiophen-4-YL)acetic acid](/img/structure/B13089045.png)
